molecular formula C7H10N2O2 B2704750 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one CAS No. 1481222-03-0

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2704750
CAS No.: 1481222-03-0
M. Wt: 154.169
InChI Key: ISOKNTZMQSHYTH-UHFFFAOYSA-N
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Description

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a pyridinone ring substituted with an amino group and a methoxymethyl group, making it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This is particularly relevant for drugs and can involve interactions with proteins, DNA, or other molecules within the body .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with aldehydes in the presence of a catalyst can yield the desired compound . Another method includes the use of 2-alkynyl benzaldehyde derivatives with alcohols under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methoxymethyl groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 3-amino-1H-isochromene, 3-amino-1-benzothiophene-2-carbonitrile, and 3-amino-1,2,4-triazole .

Uniqueness

What sets 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-1-(methoxymethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-5-9-4-2-3-6(8)7(9)10/h2-4H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOKNTZMQSHYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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